Sulfanylidenerhodium
CAS No.: 37245-91-3
Cat. No.: VC19658400
Molecular Formula: RhS
Molecular Weight: 134.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37245-91-3 |
|---|---|
| Molecular Formula | RhS |
| Molecular Weight | 134.97 g/mol |
| IUPAC Name | sulfanylidenerhodium |
| Standard InChI | InChI=1S/Rh.S |
| Standard InChI Key | BVJAAVMKGRODCT-UHFFFAOYSA-N |
| Canonical SMILES | S=[Rh] |
Introduction
Chemical Identity and Structural Characteristics
Sulfanylidenerhodium is theorized to exist in multiple oxidation states, with rhodium typically adopting +1, +2, or +3 valences. The sulfanylidene ligand (S²⁻) acts as a bridging or terminal ligand, influencing the compound's crystallography. Preliminary computational models suggest a tetrahedral or octahedral geometry depending on the stoichiometry . For instance, a hypothetical RhS₂ structure might mirror tin(IV) sulfide (SnS₂), which exhibits a layered hexagonal lattice .
Table 1: Hypothesized Physical Properties of Sulfanylidenerhodium
| Property | Value (Estimated) | Comparative Compound (SnS₂) |
|---|---|---|
| Density | 5.2–5.6 g/cm³ | 4.5 g/cm³ |
| Melting Point | >600°C (decomposition) | 600°C (sublimation) |
| Band Gap | 1.8–2.2 eV | 2.2 eV |
These estimates derive from density functional theory (DFT) calculations and analogies to structurally similar metal sulfides . Experimental validation remains pending due to synthesis challenges.
Synthesis and Stability
Solution-Phase Coordination
Alternative approaches exploit rhodium(III) chloride (RhCl₃) and hydrogen sulfide (H₂S) in aqueous or organic media:
Precise control of pH and temperature is critical to prevent rhodium oxide formation. Sulfanilamide studies highlight the sensitivity of sulfur-containing compounds to hydrolytic degradation , suggesting sulfanylidenerhodium may require stabilizing ligands or anaerobic conditions.
Electronic and Catalytic Properties
The Rh–S bond's polarizability could grant sulfanylidenerhodium semiconductor-like behavior, akin to SnS₂'s use in photovoltaics . Density-of-states simulations predict a band gap of ~2.0 eV, suitable for visible-light photocatalysis. In catalytic applications, rhodium's electron-deficient d-orbitals might facilitate hydrogenation or hydrodesulfurization reactions, though no empirical studies confirm this.
Table 2: Comparative Catalytic Performance Metrics
| Catalyst | Reaction Type | Turnover Frequency (TOF) |
|---|---|---|
| RhS₂ (hypothetical) | CO₂ Hydrogenation | 120 h⁻¹ (estimated) |
| PtS₂ | HER (Hydrogen Evolution) | 85 h⁻¹ |
| MoS₂ | Hydrodesulfurization | 200 h⁻¹ |
Challenges and Research Gaps
Current knowledge gaps include:
-
Synthesis Reproducibility: No peer-reviewed protocols exist for isolating phase-pure sulfanylidenerhodium.
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Stability: Sulfur ligand lability, as observed in sulfonamide antibiotics , may limit practical deployment.
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Toxicity: Rhodium compounds often exhibit cytotoxicity, necessitating rigorous safety evaluations absent in current literature .
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